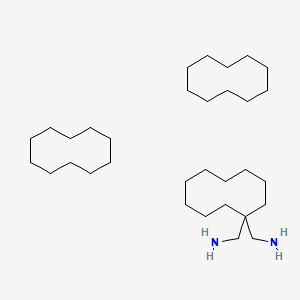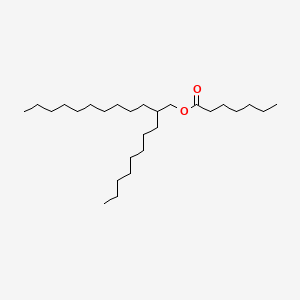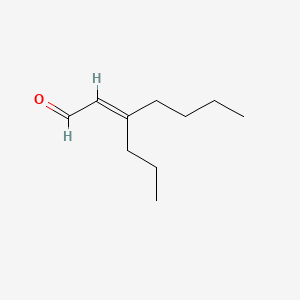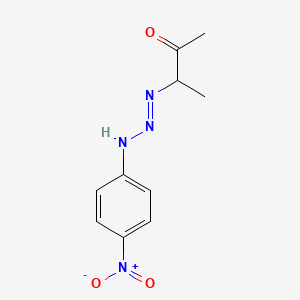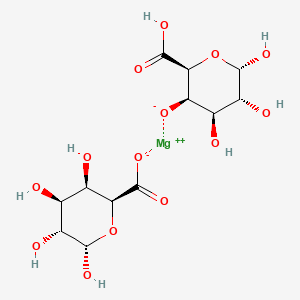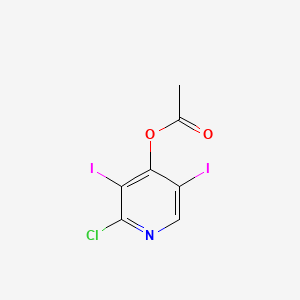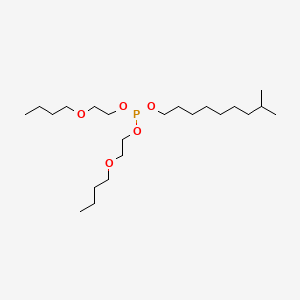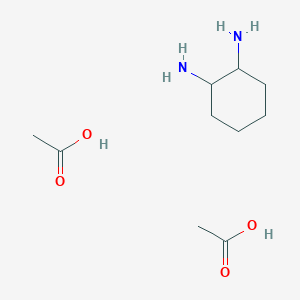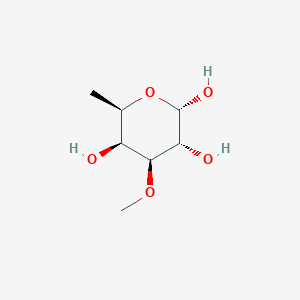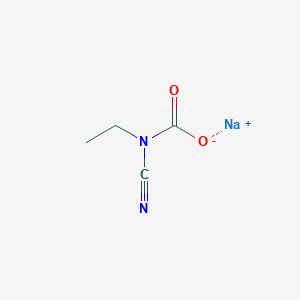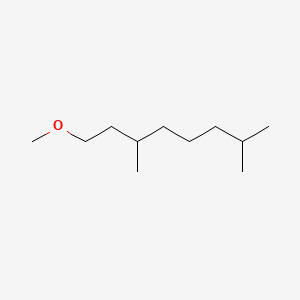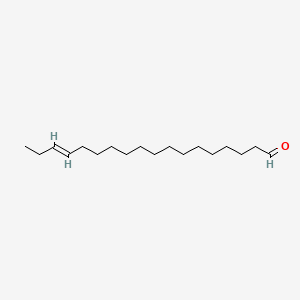
Einecs 234-306-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
Tetrapropylenebenzyl sulfonate is synthesized through the sulfonation of tetrapropylenebenzene. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In industrial settings, tetrapropylenebenzyl sulfonate is produced in large-scale reactors where tetrapropylenebenzene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in high purity and is ready for use in various applications .
化学反応の分析
Types of Reactions
Tetrapropylenebenzyl sulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form the corresponding benzyl alcohol.
Substitution: Tetrapropylenebenzyl sulfonate can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Benzyl alcohol
Substitution: Substituted benzyl derivatives
科学的研究の応用
Tetrapropylenebenzyl sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, surfactants, and dyes.
作用機序
The mechanism of action of tetrapropylenebenzyl sulfonate involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property makes it useful as an antimicrobial agent. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering activation energies, thereby increasing reaction rates.
類似化合物との比較
Tetrapropylenebenzyl sulfonate can be compared with other sulfonate compounds such as:
Sodium dodecyl sulfate: Commonly used as a detergent and surfactant.
Sodium lauryl sulfate: Widely used in personal care products and cleaning agents.
Linear alkylbenzene sulfonate: Used in the formulation of household and industrial cleaning products.
Uniqueness
Tetrapropylenebenzyl sulfonate is unique due to its specific structure, which imparts distinct properties such as higher stability and effectiveness in various applications compared to other sulfonates .
特性
CAS番号 |
11083-41-3 |
|---|---|
分子式 |
HgTi3 |
分子量 |
344.19 g/mol |
IUPAC名 |
mercury;titanium |
InChI |
InChI=1S/Hg.3Ti |
InChIキー |
DIKKUZBQLHOPIS-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ti].[Ti].[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


